Benzo[d][1,3]oxathiole
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Overview
Description
Benzo[d][1,3]oxathiole is an organic compound that has been studied for its potential as an atypical antipsychotic agent . It is a derivative of the benzo[d]oxathiol-2-one class of compounds .
Synthesis Analysis
The synthesis of this compound involves the creation of 6-(3-substitutedpropoxyl)benzo[d][1,3]oxathiol-2-ones . This process involves the synthesis of 10 derivatives with either amino or aryloxy substituents . The synthesis of these compounds was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound has a planar benzene ring but the heterocyclic ring takes up an envelope conformation . The plane defined by O(1), S(2), and S(3) is at an angle of 25.76(6)° to that defined by O(1), C(7a), C(3a), and S(3) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 98°C . Its molecular formula is C14H17NO4S (295), as per elemental analysis .Mechanism of Action
The potential antipsychotic activity of Benzo[d][1,3]oxathiole and its derivatives is evaluated in terms of D2 antagonism, which is assessed by their ability to inhibit apomorphine-induced climbing behavior in mice . Additionally, the 5-HT2 antagonistic activity of the synthesized compounds is assessed by studying the inhibition of 5-HTP-induced head twitches .
Safety and Hazards
Future Directions
The future directions for the study of Benzo[d][1,3]oxathiole could involve further exploration of its potential as an atypical antipsychotic agent . Additionally, the synthesis methods could be refined and expanded upon . The compound could also be studied for its potential in the treatment of other conditions .
Properties
CAS No. |
274-26-0 |
---|---|
Molecular Formula |
C7H6OS |
Molecular Weight |
138.19 g/mol |
IUPAC Name |
1,3-benzoxathiole |
InChI |
InChI=1S/C7H6OS/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2 |
InChI Key |
AIUOUEPKBRDPLG-UHFFFAOYSA-N |
SMILES |
C1OC2=CC=CC=C2S1 |
Canonical SMILES |
C1OC2=CC=CC=C2S1 |
Origin of Product |
United States |
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